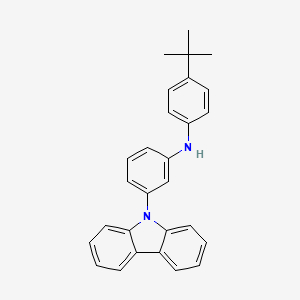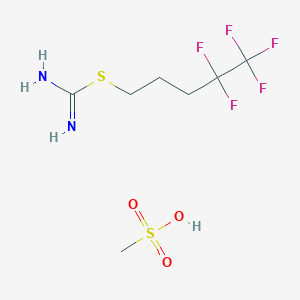
S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate: is a chemical compound with the molecular formula C7H13F5N2O3S2 and a molecular weight of 332.32 g/mol . It is known for its unique structure, which includes a pentafluoropentyl group attached to an isothiourea moiety, and is often used in research and industrial applications.
Preparation Methods
The synthesis of S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate typically involves the reaction of S-(4,4,5,5,5-Pentafluoropentyl)isothiourea with methanesulfonic acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: S-(4,4,5,5,5-Pentafluoropentyl)isothiourea and methanesulfonic acid.
Reaction Conditions: The reaction is typically conducted at room temperature with adequate stirring to ensure complete mixing of the reactants.
Product Formation: The reaction yields this compound as the primary product.
Chemical Reactions Analysis
S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the isothiourea group.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents.
Scientific Research Applications
S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions[][3].
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate involves its interaction with specific molecular targets. The isothiourea group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate can be compared with other similar compounds, such as:
S-(4,4,5,5,5-Pentafluoropentyl)isothiourea: This compound lacks the methanesulfonate group and has different reactivity and applications.
S-(4,4,5,5,5-Pentafluoropentyl)thiourea: Similar in structure but with a thiourea group instead of isothiourea, leading to different chemical properties and uses.
Properties
IUPAC Name |
methanesulfonic acid;4,4,5,5,5-pentafluoropentyl carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F5N2S.CH4O3S/c7-5(8,6(9,10)11)2-1-3-14-4(12)13;1-5(2,3)4/h1-3H2,(H3,12,13);1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWMKWXFPKCYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C(CC(C(F)(F)F)(F)F)CSC(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F5N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107606-68-7 |
Source


|
| Record name | Methanesulfonic acid;4,4,5,5,5-pentafluoropentyl carbamimidothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
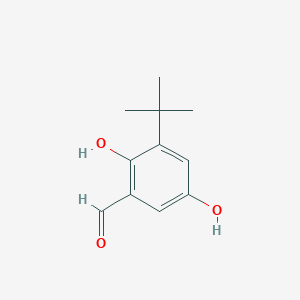
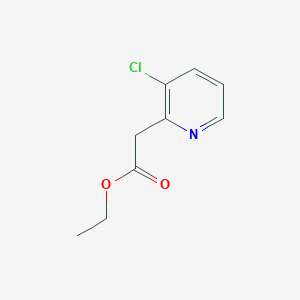
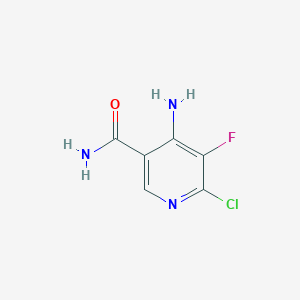

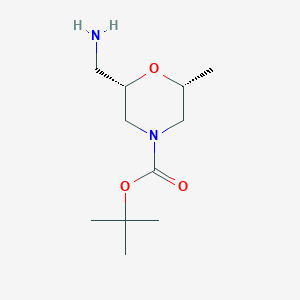
![rel-(4aR,7aR)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B8250586.png)
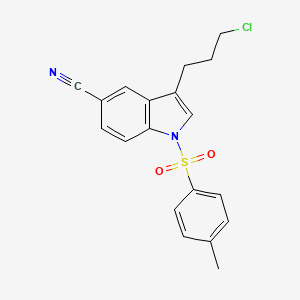
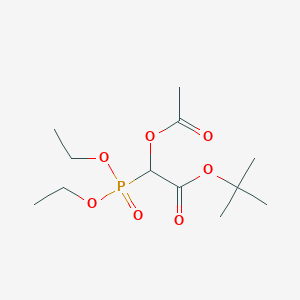
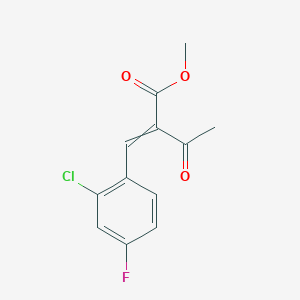
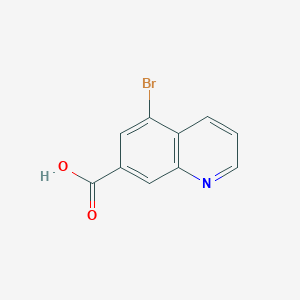

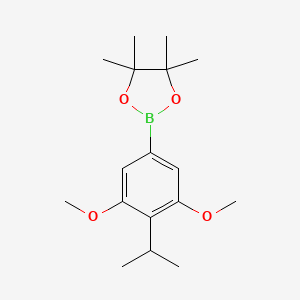
![trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane](/img/structure/B8250640.png)
